molecular formula C11H12BrN3O2 B11790023 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Katalognummer: B11790023
Molekulargewicht: 298.14 g/mol
InChI-Schlüssel: UFOBQFTURJCYBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine (CAS 1706464-20-1) is a high-purity chemical compound supplied for research applications. With a molecular formula of C11H12BrN3O2 and a molecular weight of 298.14 g/mol , this compound belongs to the class of 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole ring is a five-membered heterocyclic aromatic moiety known for its electron-transporting properties and ability to form stable crystalline structures, making it a valuable scaffold in materials science and medicinal chemistry . Researchers are exploring derivatives of this chemical class for their potential as inhibitors of enzymes like diacylglycerol O-acyltransferase 1 (DGAT1) , a key target in metabolic disease research. The structure features a bromo-dimethoxyphenoxy methyl substituent, which can be utilized for further chemical modifications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

Molekularformel

C11H12BrN3O2

Molekulargewicht

298.14 g/mol

IUPAC-Name

5-[(2-bromo-4,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H12BrN3O2/c1-6-3-8(12)9(4-7(6)2)16-5-10-14-15-11(13)17-10/h3-4H,5H2,1-2H3,(H2,13,15)

InChI-Schlüssel

UFOBQFTURJCYBP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)Br)OCC2=NN=C(O2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Method 1: Cyclization of Semicarbazide Derivatives

Procedure :

  • Intermediate synthesis :

    • 2-Bromo-4,5-dimethylphenol is reacted with chloroacetonitrile in the presence of K₂CO₃ to form (2-bromo-4,5-dimethylphenoxy)acetonitrile.

    • Hydrolysis of the nitrile to (2-bromo-4,5-dimethylphenoxy)acetic acid using NaOH/H₂O₂.

  • Hydrazide formation :

    • The acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) and hydrazine hydrate.

  • Oxadiazole cyclization :

    • The hydrazide undergoes cyclization with cyanogen bromide (CNBr) in acetic acid to form the 1,3,4-oxadiazole ring.

Reaction Conditions :

StepReagents/ConditionsYield
1K₂CO₃, DMF, 80°C, 6h85%
2NaOH (10%), H₂O₂, 50°C, 4h78%
3CNBr, AcOH, 25°C, 12h65%

Advantages : High regioselectivity; avoids toxic phosphorus reagents.
Limitations : Cyanogen bromide requires careful handling due to toxicity.

Method 2: Electrochemical Oxidative Cyclization

Procedure :

  • Semicarbazone preparation :

    • (2-Bromo-4,5-dimethylphenoxy)acetaldehyde is condensed with semicarbazide HCl to form the semicarbazone.

  • Electrooxidative cyclization :

    • The semicarbazone is subjected to controlled potential electrolysis (1.2 V) in acetic acid with LiClO₄ as the supporting electrolyte.

Reaction Conditions :

ParameterValue
SolventAcetic acid
ElectrodePlatinum
Temperature25°C
Yield72%

Advantages : Green chemistry approach; avoids harsh oxidants.
Limitations : Requires specialized equipment; scalability challenges.

Method 3: Hypervalent Iodine-Mediated Desulfurization

Procedure :

  • Thiosemicarbazide synthesis :

    • (2-Bromo-4,5-dimethylphenoxy)acetic acid is converted to its thiosemicarbazide using CS₂ and hydrazine hydrate.

  • Oxidative desulfurization :

    • The thiosemicarbazide is treated with iodobenzene diacetate (PhI(OAc)₂) and Oxone® to form the oxadiazole.

Reaction Conditions :

StepReagentsTimeYield
1CS₂, EtOH, reflux6h82%
2PhI(OAc)₂, Oxone®, CH₃CN4h68%

Advantages : High functional group tolerance; mild conditions.
Limitations : Cost of hypervalent iodine reagents.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Yield 65%72%68%
Cost ModerateHighHigh
Scalability IndustrialLab-scaleLab-scale
Toxicity High (CNBr)LowModerate

Key Challenges and Optimization Strategies

  • Bromine Stability : Bromine substituents may undergo elimination under basic conditions. Use of non-nucleophilic bases (e.g., NaHCO₃) mitigates this.

  • Dimethyl Group Steric Effects : Slow reaction kinetics observed in Method 1 due to steric bulk. Increasing reaction temperature to 100°C improves conversion.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential for isolating the final product with >95% purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom on the phenoxy group serves as a primary site for nucleophilic substitution due to its position adjacent to electron-donating methyl groups.

Key Reactions:

  • Aromatic Substitution with Amines:
    Under polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C), bromine can be replaced by amines to form secondary aryl amines.

    • Example:
      $$ \text{Ar-Br} + \text{R-NH}_2 \rightarrow \text{Ar-NH-R} + \text{HBr} $$

  • Alkoxyde Displacement:
    Reacting with alkoxides (e.g., NaOMe) in ethanol yields methoxy-substituted derivatives.

Conditions:

Reaction TypeSolventTemperatureCatalystYield (%)Reference
AminationDMF80°CPd(OAc)₂72–85
MethoxylationEthanolRefluxK₂CO₃65

Functionalization of the Oxadiazole Amino Group

The 2-amino group on the oxadiazole ring participates in condensation and acylation reactions.

Key Reactions:

  • Acylation:
    Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amides .

    • Example:
      $$ \text{NH}_2\text{-Oxadiazole} + \text{R-COCl} \rightarrow \text{R-CONH-Oxadiazole} $$

  • Schiff Base Formation:
    Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to yield imines .

Conditions:

Reaction TypeSolventReagentYield (%)Reference
AcylationDCMAcetyl chloride78–90
Schiff Base SynthesisEtOH/HClBenzaldehyde65

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions, expanding structural diversity.

Key Reactions:

  • Suzuki-Miyaura Coupling:
    Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives .

    • Example:
      $$ \text{Ar-Br} + \text{Ar'-B(OH)}_2 \rightarrow \text{Ar-Ar'} $$

Conditions:

Reaction TypeSolventCatalystBaseYield (%)Reference
Suzuki CouplingToluenePd(PPh₃)₄Na₂CO₃82–88

Electrophilic Aromatic Substitution

The methyl groups on the phenoxy ring activate the aromatic system toward electrophiles.

Key Reactions:

  • Nitration:
    Reacts with nitric acid (HNO₃/H₂SO₄) to introduce nitro groups at the para position relative to methyl.

  • Sulfonation:
    Forms sulfonic acid derivatives with concentrated H₂SO₄.

Conditions:

Reaction TypeReagentPositionYield (%)Reference
NitrationHNO₃/H₂SO₄Para60
SulfonationH₂SO₄ (conc.)Meta55

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core undergoes cycloaddition and alkylation reactions.

Key Reactions:

  • 1,3-Dipolar Cycloaddition:
    Reacts with alkynes under Cu(I) catalysis to form triazole-fused derivatives .

  • Alkylation:
    The amino group reacts with alkyl halides (e.g., CH₃I) in basic conditions to form N-alkylated products .

Conditions:

Reaction TypeSolventReagentYield (%)Reference
CycloadditionDMFCuI, PPh₃75
AlkylationEtOHCH₃I, K₂CO₃70

Wissenschaftliche Forschungsanwendungen

Biological Applications

The compound exhibits a wide range of biological activities:

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : In a study involving glioblastoma cell lines (LN229), compounds similar to 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine demonstrated substantial cytotoxicity and induced apoptosis in cancer cells .
Cell Line% Growth Inhibition
LN229Significant
OVCAR-8Moderate
NCI-H40Moderate

Antidiabetic Properties

Research has also highlighted the anti-diabetic potential of this class of compounds. In vivo studies using genetically modified models (e.g., Drosophila melanogaster) indicated that certain derivatives significantly reduced glucose levels .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses notable antibacterial activity .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives for their anticancer properties. Among these, compounds structurally related to this compound exhibited high efficacy against multiple cancer cell lines with IC50_{50} values in the micromolar range .

Case Study 2: Antidiabetic Activity

In another investigation focusing on anti-diabetic properties, derivatives were tested on diabetic models. The results indicated that specific compounds significantly improved glucose tolerance and reduced hyperglycemia in treated subjects .

Wirkmechanismus

The mechanism of action of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s structural analogs vary in substituents on the oxadiazole ring and aromatic systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Key Features
Target Compound 2-Bromo-4,5-dimethylphenoxymethyl ~337.2* Bromine enhances electrophilicity; methyl groups improve lipophilicity.
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine 3-Bromophenyl 240.06 Simpler structure; lacks phenoxymethyl and dimethyl groups.
N-(4-Bromo-2-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 4-Bromo-2-fluorophenyl, pyridyl 334.99 Fluorine increases metabolic stability; pyridyl may enhance solubility.
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 101) 2,4-Dimethylphenyl, 4-methoxyphenyl - Methoxy group may reduce cytotoxicity compared to bromine.
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) 2-Methoxyphenyl, 4-chlorophenyl - Chlorine offers moderate electron-withdrawing effects.

*Calculated based on molecular formula (C₁₂H₁₃BrN₃O₂).

Anticancer Potential

1,3,4-Oxadiazoles are widely studied for anticancer activity. For example:

  • Compound 101 : Demonstrated growth percent (GP) values of 18.22 (leukemia K-562) and 34.27 (breast cancer T-47D) .
  • Compound 4b : Showed a mean GP of 45.20 across nine cancer cell lines .
  • N-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4b) : Achieved a GP >96.31, highlighting the impact of trimethoxy groups on potency .

The target compound’s bromophenoxy group may improve cytotoxicity compared to methoxy or chloro analogs due to stronger halogen bonding and enhanced membrane permeability .

Antimicrobial Activity

While direct data for the target compound is lacking, related oxadiazoles exhibit antimicrobial effects:

  • 5-(Dec-9-en-1-yl)-N-phenyl-1,3,4-oxadiazol-2-amine : Active against Bacillus subtilis and Aspergillus niger .
  • 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives : IC₅₀ values of 1.1–1.5 µM against cancer cells, comparable to standard drugs .

Pharmacokinetic and Drug-Likeness Profiles

Most 1,3,4-oxadiazoles comply with Lipinski’s "Rule of Five," ensuring oral bioavailability . The target compound’s molecular weight (~337.2) and logP (estimated ~3.5) suggest favorable absorption, though bromine may increase metabolic stability compared to fluorine or chlorine .

Biologische Aktivität

The compound 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this particular compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13BrN4O2\text{C}_{12}\text{H}_{13}\text{BrN}_4\text{O}_2

This compound features a brominated aromatic ring and an oxadiazole moiety, which contribute to its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with oxadiazole derivatives, including:

  • Anticancer Activity : Various studies have reported that oxadiazole compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives containing oxadiazole rings have been shown to induce apoptosis in cancer cells through various mechanisms such as mitochondrial dysfunction and modulation of apoptotic pathways .
  • Antimicrobial Properties : Some oxadiazole derivatives have demonstrated antibacterial and antifungal activities. The presence of electron-withdrawing groups (like bromine) in the structure enhances their interaction with microbial targets .
  • Anti-inflammatory Effects : Compounds with oxadiazole structures have been studied for their potential to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer types. The mechanism was attributed to the induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)15Mitochondrial disruption
This compoundA549 (Lung)12Caspase activation

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against various bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be linked to specific structural features:

  • Substituents on the Aromatic Ring : The presence of halogens like bromine increases lipophilicity and enhances binding interactions with biological targets.
  • Oxadiazole Ring : The electron-deficient nature of the oxadiazole ring contributes to its reactivity and ability to interact with nucleophiles in biological systems.
  • Linker Length and Composition : Variations in the linker between the oxadiazole ring and other functional groups can significantly affect biological activity.

Q & A

Q. Optimization strategies :

  • Adjust molar ratios (e.g., 1:1.2 hydrazide:BrCN) to minimize side products.
  • Control temperature (70–80°C) and reaction time (4–6 hours) to enhance yield .
  • Monitor reaction progress via TLC or HPLC.

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding patterns:

  • Data collection : Use a diffractometer (e.g., Oxford Xcalibur) with MoKα radiation (λ = 0.71073 Å) at 293 K .
  • Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor thresholds (e.g., R₁ < 0.05) .
  • Key observations :
    • Dihedral angles between oxadiazole and aromatic rings (e.g., 32.41° and 74.51°) .
    • N–H⋯N hydrogen bonds forming centrosymmetric dimers (R²₂(8) motif) .

What contradictions arise in spectroscopic data interpretation, and how can they be resolved?

Answer:
Contradictions :

  • ¹H NMR : Overlapping signals for methyl groups on the phenoxy moiety.
  • Mass spectrometry : Fragmentation patterns may obscure molecular ion peaks due to bromine isotope splitting.

Q. Resolution methods :

  • Use DEPT-135 NMR to distinguish CH₃ groups from CH₂/CH .
  • Apply high-resolution mass spectrometry (HRMS) with ESI+ mode to identify [M+H]⁺ peaks and isotopic patterns (e.g., Br: 79/81 ratio) .
  • Cross-validate with FT-IR (C–N stretch at 1250–1300 cm⁻¹; N–H bend at 1600 cm⁻¹) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:
Key modifications :

  • Phenoxy substituents : Introduce electron-withdrawing groups (e.g., –NO₂) to improve antimicrobial activity .
  • Oxadiazole ring : Replace the amine group with thiol (–SH) to enhance metabolic stability .

Q. Methodology :

In silico docking : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial enoyl-ACP reductase) .

Biological assays :

  • Antimicrobial : MIC tests against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) .

Q. Example SAR Table :

SubstituentBioactivity (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
–Br (Parent compound)16 (S. aureus)>100
–NO₂885
–SH32>100

What computational methods predict the compound’s electronic properties and reactivity?

Answer:

  • DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute:
    • HOMO-LUMO gaps (e.g., 4.2 eV) for charge-transfer analysis .
    • Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability .

How can researchers address low yields in large-scale synthesis?

Answer:
Critical factors :

  • Solvent choice : Replace methanol with DMF to improve solubility of intermediates .
  • Catalysis : Use KI as a catalyst for cyclization (5 mol%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Q. Yield optimization table :

ConditionYield (%)Purity (%)
Methanol, no catalyst4585
DMF, 5% KI7295

What are the best practices for resolving crystallographic disorder in the phenoxy moiety?

Answer:

  • Data collection : Collect high-resolution data (θ > 25°) to improve electron density maps .
  • Refinement :
    • Apply "ISOR" restraints to anisotropic displacement parameters.
    • Use "PART" instructions in SHELXL to model disordered bromine atoms .
  • Validation : Check R₁/wR₂ convergence and ADPs using PLATON .

How does the compound’s logP affect its pharmacokinetic properties, and how can this be modulated?

Answer:

  • logP calculation : Experimental (shake-flask method) or computational (ChemAxon) logP ≈ 2.8 .
  • Modulation strategies :
    • Add polar groups (e.g., –OH) to reduce logP and enhance solubility.
    • Introduce methyl groups to improve blood-brain barrier penetration .

Q. Pharmacokinetic table :

PropertyValueMethod
logP2.8Shake-flask
Plasma protein binding89%Equilibrium dialysis
Metabolic stabilityt₁/₂ = 45 min (HLM)LC-MS/MS

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.